Cas no 1805394-60-8 (Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate)

Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate
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- インチ: 1S/C12H12F2N2O2/c1-18-11(17)4-9-8(6-16)2-7(5-15)3-10(9)12(13)14/h2-3,12H,4,6,16H2,1H3
- InChIKey: XVLPHUHNEJWYDP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C#N)=CC(CN)=C1CC(=O)OC)F
計算された属性
- せいみつぶんしりょう: 254.08668395 g/mol
- どういたいしつりょう: 254.08668395 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 76.1
- ぶんしりょう: 254.23
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015030612-500mg |
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate |
1805394-60-8 | 97% | 500mg |
839.45 USD | 2021-06-17 | |
Alichem | A015030612-250mg |
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate |
1805394-60-8 | 97% | 250mg |
489.60 USD | 2021-06-17 | |
Alichem | A015030612-1g |
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate |
1805394-60-8 | 97% | 1g |
1,564.50 USD | 2021-06-17 |
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetateに関する追加情報
Recent Advances in the Study of Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate (CAS: 1805394-60-8)
Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate (CAS: 1805394-60-8) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluoromethyl group and a cyano substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
The synthesis of Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel multi-step synthetic route that leverages palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group efficiently. This advancement addresses previous challenges associated with the instability of the difluoromethyl moiety under standard reaction conditions.
Pharmacological evaluations of this compound have revealed its potential as a modulator of specific enzymatic pathways. In vitro studies demonstrated its inhibitory activity against certain kinases involved in inflammatory responses, with IC50 values in the low micromolar range. These findings suggest its possible application in the development of anti-inflammatory agents. Furthermore, molecular docking simulations have provided insights into its binding interactions with target proteins, highlighting the importance of the cyano group in forming key hydrogen bonds.
Recent preclinical investigations have explored the pharmacokinetic profile of Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate. A 2024 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics in rodent models, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it an attractive candidate for central nervous system-targeted therapies, though further optimization may be required to address its relatively short half-life.
The compound's potential applications extend beyond therapeutic uses. Researchers have investigated its utility as a chemical probe for studying biological systems. Its fluorescent properties, resulting from the conjugated cyano and phenylacetate groups, enable its use in imaging studies to track cellular uptake and localization. This dual functionality as both a bioactive molecule and imaging agent represents an exciting development in chemical biology tools.
Ongoing research is exploring structure-activity relationships (SAR) around the Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate scaffold. Preliminary results from analog synthesis indicate that modifications to the aminomethyl group can significantly alter target selectivity while maintaining potency. These findings are guiding the design of next-generation compounds with improved pharmacological profiles.
In conclusion, Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate (1805394-60-8) represents a versatile compound with multiple potential applications in drug discovery and chemical biology. Recent advances in its synthesis, pharmacological characterization, and mechanistic understanding have positioned it as a valuable tool for researchers. Future studies will likely focus on further optimizing its properties for specific therapeutic indications and expanding its utility as a research tool.
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